Cas no 104014-19-9 (Methyl 2-(n-(2-methoxycarbonylphenyl)-4-methylanilino)benzoate)

Methyl 2-(n-(2-methoxycarbonylphenyl)-4-methylanilino)benzoate structure
104014-19-9 structure
Product Name:Methyl 2-(n-(2-methoxycarbonylphenyl)-4-methylanilino)benzoate
CAS No:104014-19-9
MF:C23H21NO4
MW:375.417146444321
CID:1140435
PubChem ID:11824934
Update Time:2025-04-20

Methyl 2-(n-(2-methoxycarbonylphenyl)-4-methylanilino)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(n-(2-methoxycarbonylphenyl)-4-methylanilino)benzoate
    • 2,2'-[(4-methylphenyl)imino]bisbenzoic acid dimethyl ester
    • 2,2'-[(4-Methylphenyl)imino]bisbenzoesaeure-dimethylester
    • Benzoic acid, 2,2'-[(4-methylphenyl)imino]bis-, dimethyl ester
    • CTK0G6659
    • AGN-PC-00GXDT
    • ACMC-20m6t3
    • 2,2'-&lt
    • (4-Methylphenyl)imino&gt
    • bisbenzoesaeure-dimethylester
    • 2,2'-[(4-methylphenyl)imino]bisbenzoic acid dimethyl ester; 2,2'-[(4-Methylphenyl)imino]bisbenzoesaeure-dimethylester; Benzoic acid, 2,2'-[(4-methylphenyl)imino]bis-, dimethyl ester; CTK0G6659; AGN-PC-00GXDT; ACMC-20m6t3; 2,2'-< (4-Methylphenyl)imino> bisbenzoesaeure-dimethylester;
    • 104014-19-9
    • DTXSID50473902
    • Inchi: 1S/C23H21NO4/c1-16-12-14-17(15-13-16)24(20-10-6-4-8-18(20)22(25)27-2)21-11-7-5-9-19(21)23(26)28-3/h4-15H,1-3H3
    • InChI Key: RSVAERYTXHVTBX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1N(C1C=CC(C)=CC=1)C1C=CC=CC=1C(=O)OC)=O

Computed Properties

  • Exact Mass: 375.14713
  • Monoisotopic Mass: 375.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.84
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